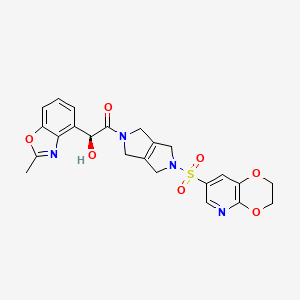

(R)-FT709

Beschreibung

Eigenschaften

Molekularformel |

C23H22N4O7S |

|---|---|

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone |

InChI |

InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1 |

InChI-Schlüssel |

SCFWBZTVFCUBIZ-NRFANRHFSA-N |

Isomerische SMILES |

CC1=NC2=C(C=CC=C2O1)[C@@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |

Kanonische SMILES |

CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-FT709 as a Selective USP9X Inhibitor

Introduction

Ubiquitin-Specific Peptidase 9, X-linked (USP9X), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of protein substrates.[1] By removing ubiquitin chains, USP9X protects its substrates from proteasomal degradation, thereby influencing a wide array of cellular processes. These include cell polarity, ribosomal quality control, stem cell function, and neuronal development.[1][2] Dysregulation of USP9X has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[1][3]

This compound (also referred to as FT709) is a potent, highly selective, and cell-active small-molecule inhibitor of USP9X.[4][5] It was developed to provide a specific chemical probe to investigate the cellular functions of USP9X, overcoming the limitations of less specific inhibitors like WP1130.[2][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity, impact on signaling pathways, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions as an active-site inhibitor of USP9X.[2][5] It directly competes with ubiquitin-conjugated substrates for binding to the catalytic domain of the enzyme. By occupying the active site, this compound prevents USP9X from cleaving ubiquitin chains from its target proteins. This cessation of deubiquitination allows E3 ubiquitin ligases to continue marking the substrate proteins, leading to their recognition and subsequent degradation by the 26S proteasome. The acute inhibition of USP9X by this compound effectively recapitulates the phenotype of USP9X gene deletion, resulting in the rapid depletion of key substrate proteins.[2][5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Potency of this compound

| Assay Type | Description | Target Cell Line / System | Measured Endpoint | IC₅₀ | Reference(s) |

| Biochemical Assay | In vitro enzymatic activity | Recombinant USP9X | Cleavage of Ub-rhodamine substrate | 82 nM | [2][6] |

| Cell-Based Assay | Cellular target engagement | BxPC3 Pancreatic Cancer Cells | Reduction of CEP55 protein levels | 131 nM | [2][5][6] |

| Active-Site Probe Competition | In vitro binding | MCF7 Breast Cancer Cell Lysate | Displacement of HA-UbC2Br probe | ~0.5 µM | [2][5][6] |

| Active-Site Probe Competition | In situ binding | Intact MCF7 Cells | Displacement of HA-UbC2Br probe | ~5 µM | [2][5][6] |

Table 2: Selectivity of this compound

| Assay Type | Panel | Result | Reference(s) |

| Biochemical Inhibition Assay | Panel of >20 deubiquitinating enzymes (DUBs) | IC₅₀ > 25 µM for all tested DUBs | [2][6][7] |

| Mass Spectrometry Profiling | Ub-probe pulldown from cell lysates | USP9X is uniquely sensitive among 21 quantified DUBs | [2][6] |

Impact on Cellular Signaling Pathways

USP9X regulates numerous signaling pathways by stabilizing key protein components. Inhibition by this compound can, therefore, have profound effects on these pathways.

Ribosomal Quality Control (RQC)

USP9X is a crucial regulator of the RQC pathway, which resolves stalled ribosomes during translation.[2] It stabilizes the E3 ligase ZNF598, which ubiquitinates ribosomal subunits upon stalling to initiate quality control processes.[7] Treatment with this compound leads to the degradation of ZNF598 and another RQC-associated protein, MKRN2, thereby impairing the ribosomal stalling response.[2][5][7]

Hippo Tumor Suppressor Pathway

In some contexts, USP9X acts as a tumor suppressor by potentiating the Hippo pathway.[8] It interacts with, deubiquitinates, and stabilizes core components of the kinase cascade, including LATS1/2.[8][9] A stable LATS kinase can then phosphorylate and inhibit the oncogenic transcriptional co-activators YAP and TAZ.[8] Inhibition of USP9X by this compound would be predicted to destabilize LATS, leading to YAP/TAZ activation and potentially promoting cell proliferation.

WNT Signaling Pathway

The role of USP9X in WNT signaling is complex and context-dependent. One study demonstrated that USP9X deubiquitylates Dishevelled-2 (DVL2), a key scaffolding protein in the WNT pathway.[10] This action promotes canonical WNT signaling, which leads to the stabilization of β-catenin.[10] Therefore, inhibiting USP9X with this compound could potentially suppress canonical WNT activation in certain cellular environments.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from Clancy et al., 2021.[2][6]

In Vitro USP9X Inhibition Assay (Ub-Rhodamine)

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP9X.

-

Reagents: Recombinant human USP9X enzyme, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. b. In a 384-well plate, add the diluted this compound solution or DMSO control. c. Add recombinant USP9X enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate. e. Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader. The signal is generated upon cleavage of the substrate by active USP9X.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based CEP55 Reduction Assay (MSD ELISA)

This assay quantifies the cell-based potency of this compound by measuring the degradation of a known USP9X substrate, CEP55.

-

Cell Culture: Plate BxPC3 cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO control for a specified period (e.g., 24 hours).

-

Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: a. Use a Meso Scale Discovery (MSD) ELISA platform with an antibody pair specific for CEP55. b. Coat the plate with a capture antibody for CEP55. c. Add cell lysates to the wells and incubate to allow CEP55 to bind. d. Wash the wells and add a SULFO-TAG labeled detection antibody. e. After incubation and washing, add MSD Read Buffer and measure the electrochemiluminescence signal on an MSD instrument.

-

Data Analysis: Normalize the signal to total protein concentration. Plot the normalized CEP55 levels against the log of the this compound concentration to calculate the cellular IC₅₀.[11]

DUB Active Site Probe Competition Assay

This workflow determines if an inhibitor binds to the active site of a DUB by competing with a covalent, activity-based probe.

-

Reagents: MCF7 cells, lysis buffer, this compound, HA-tagged Ubiquitin C2-bromo-propylamide (HA-UbC2Br) probe.

-

Procedure (In Vitro): a. Prepare crude MCF7 cell lysates. b. Incubate 50 µg of lysate with varying concentrations of this compound or DMSO for 1 hour at 37°C. c. Add 1 µg of the HA-UbC2Br probe and incubate for an additional 5 minutes at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by the inhibitor. d. Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Procedure (In Situ): a. Treat intact MCF7 cells with varying concentrations of this compound for 4 hours at 37°C. b. Lyse the cells and immediately add the HA-UbC2Br probe for 5 minutes at 37°C. c. Stop the reaction as described above.

-

Analysis: a. Separate proteins by SDS-PAGE. b. Perform a Western blot using an anti-HA antibody to detect probe-labeled DUBs and an anti-USP9X antibody to confirm protein levels. c. Quantify the intensity of the HA-labeled USP9X band. A decrease in band intensity with increasing inhibitor concentration indicates successful competition at the active site.[6]

References

- 1. USP9X - Wikipedia [en.wikipedia.org]

- 2. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FT709 | USP9X inhibitor | Probechem Biochemicals [probechem.com]

- 6. rupress.org [rupress.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(R)-FT709: An In-Depth Technical Guide to its Impact on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-FT709 is a potent and highly selective small molecule inhibitor of the deubiquitinase Ubiquitin Specific Peptidase 9X (USP9X).[1][2][3] Deubiquitinating enzymes (DUBs) play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. USP9X has emerged as a significant regulator in various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the catalytic activity of USP9X. This leads to the accumulation of polyubiquitinated substrates that are subsequently targeted for proteasomal degradation. The primary mechanism involves the stabilization of ubiquitin chains on target proteins, leading to their degradation and a subsequent downstream signaling cascade.

Quantitative Data on Protein Abundance Changes

Treatment of cells with this compound leads to significant changes in the proteome. Quantitative mass spectrometry-based proteomics has identified several key USP9X substrates that are downregulated upon inhibitor treatment. The following table summarizes the notable protein abundance changes observed in HCT116 cells treated with 10 µM this compound for 24 hours.

| Protein Name | Gene Name | Function | Log2 Fold Change |

| Zinc finger protein 598 | ZNF598 | Ribosomal quality control, E3 ubiquitin ligase | -1.58 |

| Makorin RING finger protein 2 | MKRN2 | Ribosomal quality control, E3 ubiquitin ligase | -1.15 |

| Pericentriolar material 1 | PCM1 | Centrosome organization and function | -1.12 |

| Centrosomal protein of 55 kDa | CEP55 | Cytokinesis, midbody ring assembly | -1.05 |

| Centrosomal protein of 131 kDa | CEP131 | Centrosome and cilia function | -1.02 |

| Dual specificity protein kinase TTK | TTK | Spindle assembly checkpoint | -1.01 |

Data adapted from Clancy, A., et al. (2021). The deubiquitylase USP9X controls ribosomal stalling. Journal of Cell Biology.[1]

Affected Signaling Pathways

The inhibition of USP9X by this compound has been shown to impact several critical signaling pathways, primarily through the destabilization of key regulatory proteins.

Ribosomal Quality Control and Centrosome Function

A primary and well-documented consequence of this compound treatment is the disruption of the ribosomal quality control (RQC) pathway and centrosome function.[1][2] USP9X normally deubiquitinates and stabilizes key proteins involved in these processes. Inhibition by this compound leads to the degradation of these substrates, impairing cellular function.

Wnt/β-catenin Signaling Pathway

USP9X is a positive regulator of the canonical Wnt signaling pathway. It achieves this by deubiquitinating and stabilizing key components of the pathway, including Dishevelled-2 (DVL2) and β-catenin.[4][5][6][7] By inhibiting USP9X, this compound can lead to the degradation of these proteins, thereby attenuating Wnt signaling.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is also modulated by USP9X. USP9X deubiquitinates and stabilizes SMAD4, a central mediator of TGF-β signaling.[8][9][10][11] Inhibition of USP9X by this compound can therefore lead to the degradation of SMAD4 and a subsequent reduction in TGF-β-mediated transcriptional responses.

Apoptosis Regulation via Mcl-1

USP9X plays a pro-survival role by deubiquitinating and stabilizing the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). By inhibiting USP9X, this compound promotes the ubiquitination and subsequent proteasomal degradation of Mcl-1, thereby sensitizing cancer cells to apoptosis.

Experimental Protocols

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol describes a fluorometric assay to measure the in vitro activity of USP9X and its inhibition by this compound using a ubiquitin-rhodamine substrate.[12][13][14][15]

Materials:

-

Purified recombinant human USP9X enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DUB Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in DUB Assay Buffer) to each well.

-

Add 5 µL of purified USP9X enzyme (at a final concentration of e.g., 1 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of Ub-Rho110 substrate (at a final concentration of e.g., 50 nM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for Protein Degradation

This protocol details the steps to assess the effect of this compound on the protein levels of USP9X substrates in cultured cells.[16][17][18][19][20]

Materials:

-

Human cell line (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-CEP55, anti-ZNF598) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

This compound is a valuable tool for elucidating the diverse cellular functions of USP9X. Its high potency and selectivity make it a promising candidate for further investigation as a therapeutic agent, particularly in oncology. This technical guide provides a foundational understanding of the biological pathways modulated by this compound, offering a framework for future research into its mechanism of action and potential clinical applications. The provided data, pathway diagrams, and experimental protocols are intended to empower researchers in their exploration of USP9X biology and the therapeutic potential of its inhibition.

References

- 1. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. USP9X-mediated deubiquitination of B-cell CLL/lymphoma 9 potentiates Wnt signaling and promotes breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitinase USP9X deubiquitinates β-catenin and promotes high grade glioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitinase USP9X controls Wnt signaling for CNS vascular formation and barrier maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP9X integrates TGF-β and hypoxia signalings to promote ovarian cancer chemoresistance via HIF-2α-maintained stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP9X prevents AGEs-induced upregulation of FN and TGF-β1 through activating Nrf2-ARE pathway in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. USP9X integrates TGF-β and hypoxia signalings to promote ovarian cancer chemoresistance via HIF-2α-maintained stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β-Induced Phosphorylation of Usp9X Stabilizes Ankyrin-G and Regulates Dendritic Spine Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Deubiquitination Assay. [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]

- 18. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 19. ucallmlab.com [ucallmlab.com]

- 20. ptglab.com [ptglab.com]

An In-depth Technical Guide on (R)-FT709 and its Role in Ribosomal Stalling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-FT709 is a potent and selective small-molecule inhibitor of the deubiquitylase USP9X. Its mechanism of action indirectly influences protein translation by modulating the stability of key components of the ribosomal quality control (RQC) pathway. This technical guide provides a comprehensive overview of this compound, detailing its biochemical activity, its impact on cellular pathways leading to the impairment of ribosomal stall resolution, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Introduction to this compound and Ribosomal Stalling

Protein synthesis is a fundamental cellular process, and the ribosome is the molecular machine responsible for translating messenger RNA (mRNA) into protein. Ribosomal stalling occurs when a ribosome pauses or arrests during the elongation phase of translation. This can be triggered by various factors, including problematic mRNA sequences (e.g., poly(A) tracts), damaged mRNA, or a deficiency in charged tRNAs.[1] If not resolved, stalled ribosomes can lead to the production of truncated, potentially toxic proteins and can sequester essential translation machinery, thereby disrupting cellular homeostasis.

To counteract these detrimental effects, cells have evolved a sophisticated surveillance mechanism known as the ribosomal quality control (RQC) pathway. A critical step in RQC is the recognition of stalled ribosomes, often when a trailing ribosome collides with a stalled one, forming a di-ribosome complex. This collision is sensed by the E3 ubiquitin ligase ZNF598, which then ubiquitinates specific ribosomal proteins, initiating a cascade of events that includes the degradation of the nascent polypeptide chain and the recycling of the ribosomal subunits.

This compound does not directly interact with the ribosome. Instead, it is a potent and selective inhibitor of Ubiquitin Specific Peptidase 9, X-linked (USP9X), a deubiquitylase (DUB) that removes ubiquitin modifications from its substrates.[1][2][3] Key substrates of USP9X include the E3 ligases ZNF598 and Makorin Ring Finger Protein 1/2 (MKRN1/2), which are themselves integral components of the RQC pathway.[1][2] By inhibiting USP9X, this compound leads to the destabilization and subsequent degradation of ZNF598 and MKRNs.[1] This depletion of essential RQC factors impairs the cell's ability to efficiently resolve stalled ribosomes, making this compound a valuable tool for studying the RQC pathway and a potential therapeutic agent in diseases where cells are particularly reliant on this pathway, such as certain cancers.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. USP9X | 82 nM | In vitro biochemical DUB assay (Ub-rhodamine substrate) | [1][2][3] |

| IC50 for CEP55 reduction | 131 nM | Cell-based MSD ELISA assay in BxPC3 cells | [1][2][3] |

| IC50 vs. USP9X (in cell extracts) | ~0.5 µM | DUB competition assay with HA-UbC2Br probe in MCF7 cell extracts | [1] |

| IC50 vs. USP9X (in situ) | ~5 µM | DUB competition assay with HA-UbC2Br probe in intact MCF7 cells | [1] |

| Selectivity | >25 µM | In vitro biochemical DUB assay against a panel of >20 DUBs | [1] |

Table 1: Potency and Selectivity of this compound

| Treatment | Cell Line | Effect | Reference |

| 10 µM this compound for 24h | HCT116 | Decreased protein levels of ZNF598 and MKRN2 | [1] |

| 10 µM this compound | HCT116 | Reduction in ZNF598 protein levels, recapitulating USP9X gene deletion | [1] |

Table 2: Cellular Effects of this compound on RQC Components

Signaling Pathways and Experimental Workflows

Mechanism of this compound in the Ribosomal Quality Control Pathway

The following diagram illustrates the signaling pathway through which this compound impacts ribosomal stalling.

Caption: Mechanism of this compound in impairing ribosomal stall resolution.

Experimental Workflow for SILAC-based Proteomics

This diagram outlines the typical workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to identify changes in the proteome upon treatment with this compound.

Caption: Workflow for SILAC-based quantitative proteomics.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound and its effects on the ribosomal quality control pathway. These are based on methodologies described in the primary literature.

In Vitro Deubiquitinase (DUB) Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP9X.

-

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-rhodamine110, which upon cleavage by a DUB, releases rhodamine110, resulting in a measurable increase in fluorescence.

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.002% Tween-20, 5 mM DTT.[4]

-

Recombinant human USP9X enzyme.

-

Ubiquitin-rhodamine110 substrate.

-

This compound compound dilutions in DMSO.

-

384-well or 1536-well black assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Dispense nanoliter quantities into the assay plate.

-

Prepare a 2x solution of USP9X enzyme in assay buffer (e.g., to a final concentration of 0.025 nM).[1] Add to the wells containing the compound and pre-incubate for 30 minutes at room temperature.

-

Prepare a 2x solution of Ubiquitin-rhodamine110 in assay buffer (e.g., to a final concentration of 25 nM).[1]

-

Initiate the reaction by adding the Ubiquitin-rhodamine110 solution to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) in a plate reader at regular intervals.

-

Calculate the rate of reaction for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

DUB Competition Assay with Active-Site Probe

This assay assesses the ability of this compound to compete with a covalent, active-site-directed probe for binding to USP9X, both in cell extracts and in intact cells.

-

Principle: An activity-based probe, such as HA-tagged Ubiquitin C-terminal bromoethyl (HA-UbC2Br), forms a covalent bond with the active site cysteine of DUBs. Pre-incubation with a competitive inhibitor like this compound will prevent probe binding.

-

Reagents:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.5 mM EDTA, 250 mM sucrose, 1 mM DTT, and protease inhibitors.[1]

-

MCF7 or other suitable cell line.

-

This compound compound dilutions in DMSO.

-

HA-UbC2Br probe.

-

Anti-HA antibody for Western blotting.

-

-

Procedure (for cell extracts):

-

Prepare crude cell extracts from MCF7 cells.

-

Incubate 50 µg of cell lysate with varying concentrations of this compound for 1 hour at 37°C.[1]

-

Add 1 µg of HA-UbC2Br probe and incubate for 5 minutes at 37°C.[1]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect probe-labeled DUBs. A decrease in the HA signal for USP9X indicates competition by this compound.

-

-

Procedure (in situ):

-

Treat intact MCF7 cells with varying concentrations of this compound for a specified time (e.g., 3 hours at 37°C).

-

Lyse the cells and proceed with the probe labeling and analysis as described for cell extracts.

-

SILAC-based Quantitative Proteomics

This method allows for the unbiased, large-scale quantification of protein abundance changes in cells treated with this compound compared to control-treated cells.

-

Principle: Cells are metabolically labeled with "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine). The "light" and "heavy" cell populations are then subjected to different treatments. After combining the cell lysates, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. The ratio of the intensities of the "heavy" to "light" peptide pairs reflects the relative abundance of the corresponding protein.

-

Reagents:

-

SILAC-DMEM medium lacking L-arginine and L-lysine.

-

Dialyzed fetal bovine serum (FBS).

-

"Light" amino acids: L-arginine (Arg0) and L-lysine (Lys0).

-

"Heavy" amino acids: 13C6-L-arginine (Arg6) and 13C6-L-lysine (Lys6).

-

HCT116 or other suitable cell line.

-

This compound and DMSO (vehicle).

-

Lysis Buffer (example): 0.1 M Tris-HCl (pH 8.0), 0.1 M DTT, 4% SDS.[5]

-

Trypsin for protein digestion.

-

-

Procedure:

-

Culture HCT116 cells for at least 6-8 doublings in "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

-

Treat the "heavy" labeled cells with this compound (e.g., 10 µM for 24 hours) and the "light" labeled cells with DMSO.

-

Harvest the cells, and combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells and extract proteins.

-

Perform in-solution or in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios for each identified protein. Proteins with significantly altered ratios are considered to be affected by the this compound treatment.

-

Ribosomal Stalling Reporter Assay

This assay provides a quantitative measure of ribosomal read-through or stalling at a specific mRNA sequence in living cells.

-

Principle: A reporter construct is designed to express a fusion protein, typically consisting of a normalization fluorescent protein (e.g., GFP), a P2A "self-cleaving" peptide, the stalling sequence of interest (e.g., a poly(A) tract), and a second fluorescent protein (e.g., RFP). If the ribosome translates the entire open reading frame, both GFP and RFP will be produced at a 1:1 ratio. If the ribosome stalls on the intervening sequence, the translation of the downstream RFP will be reduced, leading to a lower RFP:GFP ratio, which can be quantified by flow cytometry.

-

Reagents:

-

Reporter plasmid (e.g., pEGFP-P2A-[stalling sequence]-RFP).

-

Control plasmid (e.g., pEGFP-P2A-RFP without a stalling sequence).

-

HEK293T or other suitable cell line.

-

Transfection reagent.

-

This compound and DMSO.

-

Flow cytometer.

-

-

Procedure:

-

Transfect HEK293T cells with the stalling reporter plasmid or the control plasmid.

-

After an appropriate time for plasmid expression (e.g., 24 hours), treat the cells with this compound or DMSO for a defined period (e.g., 48-72 hours).

-

Harvest the cells and analyze them by flow cytometry.

-

For each cell, measure the fluorescence intensity of both GFP and RFP.

-

Calculate the RFP:GFP ratio for a large population of cells. A decrease in this ratio in this compound-treated cells compared to DMSO-treated cells indicates an impairment of the cell's ability to resolve the ribosomal stall, leading to less read-through and reduced RFP production.

-

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical interaction between USP9X and its substrates, such as ZNF598, in a cellular context.

-

Principle: An antibody against a protein of interest (the "bait," e.g., FLAG-tagged ZNF598) is used to pull down the bait protein and any interacting partners (the "prey," e.g., endogenous USP9X) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting.

-

Reagents:

-

HEK293T cells.

-

Expression plasmid for the tagged bait protein (e.g., ZNF598-FLAG).

-

Transfection reagent.

-

Co-IP Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.3% Triton X-100, 5 mM EDTA, supplemented with protease inhibitors.[1]

-

Antibody-coupled agarose (B213101) or magnetic beads (e.g., anti-FLAG M2 affinity gel).

-

Antibodies for Western blotting (e.g., anti-FLAG and anti-USP9X).

-

-

Procedure:

-

Transfect HEK293T cells with the ZNF598-FLAG expression plasmid.

-

After 24-48 hours, lyse the cells in Co-IP Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate a portion of the lysate (e.g., 750 µg of total protein) with anti-FLAG affinity gel for 2 hours at 4°C.[1]

-

Wash the beads several times with a suitable wash buffer (e.g., TBS: 10 mM Tris-HCl pH 7.5, 100 mM NaCl) to remove non-specific binders.[1]

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.

-

Analyze the eluate and a sample of the input lysate by SDS-PAGE and Western blotting using anti-FLAG and anti-USP9X antibodies. The presence of USP9X in the FLAG immunoprecipitate indicates an interaction with ZNF598.

-

Conclusion

This compound is a valuable chemical probe for investigating the intricacies of the ribosomal quality control pathway. Its high potency and selectivity for USP9X allow for the specific interrogation of the roles of USP9X and its substrates, ZNF598 and MKRNs, in maintaining translational fidelity. By destabilizing these key E3 ligases, this compound effectively impairs the cellular response to ribosomal stalling events. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of protein synthesis, cellular stress responses, and for the potential development of novel therapeutic strategies targeting the RQC pathway.

References

- 1. rupress.org [rupress.org]

- 2. The deubiquitylase USP9X controls ribosomal stalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-FT709's Effect on Centrosome Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosome amplification is a hallmark of many cancers, contributing to genomic instability and tumor progression. This has led to the exploration of therapeutic strategies targeting centrosome function. FT709 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X), a deubiquitinase critically involved in maintaining centrosome integrity. This technical guide provides an in-depth overview of the effects of FT709 on centrosome function, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Note on Stereochemistry: The available scientific literature extensively documents the biological activity of FT709, which has been identified as the (S)-enantiomer. While the compound (R)-FT709 is commercially available, there is currently no published data on its specific effects on centrosome function or its activity against USP9X. Therefore, this guide will focus on the known effects of the active (S)-enantiomer, referred to as FT709 in the cited literature.

Introduction: The Role of USP9X in Centrosome Function

The centrosome is the primary microtubule-organizing center in animal cells, playing a pivotal role in cell division, polarity, and intracellular transport. Aberrations in centrosome number, known as centrosome amplification, can lead to mitotic errors and aneuploidy, driving tumorigenesis.[1][2][3][4][5]

USP9X is a deubiquitinase that has been identified as an integral component of the centrosome. It functions to stabilize key centrosomal proteins, including Pericentriolar Material 1 (PCM1), Centrosomal Protein of 55 kDa (CEP55), and CEP131, by removing ubiquitin chains and preventing their proteasomal degradation.[6] The stabilization of these proteins is crucial for proper centrosome duplication and function. Dysregulation of USP9X activity has been linked to centrosome amplification and is implicated in the progression of certain cancers.[6]

(S)-FT709: A Potent and Selective USP9X Inhibitor

(S)-FT709 is a small molecule inhibitor that demonstrates high potency and selectivity for USP9X.[7] Its inhibitory action on USP9X leads to the destabilization and subsequent degradation of key centrosomal proteins, thereby impacting centrosome function.

Mechanism of Action

(S)-FT709 directly inhibits the deubiquitinase activity of USP9X. This inhibition prevents the removal of ubiquitin from USP9X substrates, including the centrosomal proteins PCM1 and CEP55. The increased ubiquitination of these proteins targets them for degradation by the proteasome, leading to their reduced levels at the centrosome. This disruption of centrosomal protein homeostasis interferes with proper centrosome duplication and function.

Quantitative Data on (S)-FT709 Activity

The following tables summarize the key quantitative data from in vitro and cell-based assays investigating the activity of (S)-FT709.

| Parameter | Value | Assay Type | Reference |

| IC50 for USP9X | 82 nM | Biochemical Assay | [7][8] |

| IC50 for CEP55 Reduction | 131 nM | BxPC3 cell-based MSD ELISA | [6][7] |

Table 1: In Vitro and Cell-Based Potency of (S)-FT709. This table highlights the potent inhibition of USP9X by (S)-FT709 and its downstream effect on the levels of the centrosomal protein CEP55.

| Cell Line | Treatment | Observed Effect | Reference |

| HCT116 | 10 µM (S)-FT709 for 24h | Decreased levels of CEP55 | [2] |

| HCT116 | 10 µM (S)-FT709 for 24h | Decreased levels of PCM1 and CEP131 | [8] |

Table 2: Effect of (S)-FT709 on Centrosomal Protein Levels in Cancer Cell Lines. This table illustrates the impact of (S)-FT709 treatment on the abundance of key centrosomal proteins in a colon cancer cell line.

Signaling Pathways and Experimental Workflows

USP9X-Mediated Regulation of Centrosome Protein Stability

The following diagram illustrates the signaling pathway through which USP9X regulates the stability of centrosomal proteins and how (S)-FT709 disrupts this process.

Caption: USP9X pathway and (S)-FT709 inhibition.

Experimental Workflow for Assessing (S)-FT709's Effect on CEP55 Levels

The diagram below outlines the key steps in a typical experiment to quantify the reduction of CEP55 levels following treatment with (S)-FT709.

Caption: Workflow for CEP55 reduction assay.

Experimental Protocols

Meso Scale Discovery (MSD) ELISA for CEP55 Quantification

This protocol is adapted from the methodology described in Clancy et al., 2021.[7]

Objective: To quantify the levels of CEP55 in cell lysates following treatment with (S)-FT709.

Materials:

-

BxPC3 cells (or other suitable cell line)

-

96-well plates

-

(S)-FT709

-

RIPA buffer

-

MSD ELISA platform

-

Primary antibody against CEP55 (capture)

-

Primary antibody against CEP55 (detection)

-

SULFO-TAG conjugated secondary antibody

-

MSD Read Buffer

Procedure:

-

Cell Seeding: Seed BxPC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of (S)-FT709 (e.g., starting from 20 µM with 1:2 dilutions) for 6 hours. Include a DMSO-treated control.

-

Cell Lysis: Aspirate the media and lyse the cells in RIPA buffer.

-

Plate Coating: Coat a 96-well MSD plate with the capture anti-CEP55 antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer.

-

Sample Incubation: Add the cell lysates to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add the detection anti-CEP55 antibody.

-

Secondary Antibody Incubation: Wash the plate and add the SULFO-TAG conjugated secondary antibody.

-

Reading: Wash the plate, add MSD Read Buffer, and read the plate on an MSD Sector Imager.

-

Data Analysis: Determine the IC50 value for CEP55 reduction by plotting the signal against the log of the inhibitor concentration.

Immunofluorescence Staining for Centrosome Visualization

This is a general protocol that can be adapted for visualizing centrosomes after (S)-FT709 treatment.

Objective: To visualize and quantify centrosomes in cells treated with (S)-FT709.

Materials:

-

Cells grown on coverslips

-

(S)-FT709

-

Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-centrin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with (S)-FT709 at the desired concentration and for the desired time.

-

Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against centrosomal markers diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and stain with DAPI or Hoechst for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Centrosomal Proteins

This is a general protocol for detecting changes in centrosomal protein levels.

Objective: To determine the levels of centrosomal proteins (e.g., CEP55, PCM1) in cell lysates after (S)-FT709 treatment.

Materials:

-

Cells treated with (S)-FT709

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against centrosomal proteins and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Detect the signal using a chemiluminescence imaging system.

Conclusion and Future Directions

(S)-FT709 is a valuable research tool for investigating the role of USP9X in centrosome biology and a potential starting point for the development of therapeutics targeting centrosome abnormalities in cancer. Its ability to induce the degradation of key centrosomal proteins through the inhibition of USP9X provides a clear mechanism for disrupting centrosome function.

Future research should focus on several key areas:

-

Investigating the activity of this compound: Direct experimental evaluation of the (R)-enantiomer is necessary to determine its biological activity and potential effects on centrosome function.

-

Elucidating the full spectrum of centrosomal substrates of USP9X: A comprehensive understanding of all the centrosomal proteins regulated by USP9X will provide a more complete picture of its role in centrosome biology.

-

Evaluating the in vivo efficacy of USP9X inhibitors: Preclinical studies in animal models are needed to assess the therapeutic potential and safety profile of targeting USP9X for the treatment of cancers with centrosome amplification.

By continuing to explore the intricate mechanisms of centrosome regulation and the effects of targeted inhibitors like (S)-FT709, the scientific community can pave the way for novel and effective cancer therapies.

References

- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Delving into the Molecular Recognition of USP9X by (R)-FT709: A Structural and Functional Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional aspects of the interaction between the deubiquitinase (DUB) USP9X and its potent and selective inhibitor, (R)-FT709. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting USP9X in various diseases, including cancer and neurodevelopmental disorders. While a co-crystal structure of USP9X in complex with this compound is not publicly available, this guide synthesizes the existing biochemical, cellular, and structural data to illuminate the mechanism of inhibition and the broader biological context of USP9X function.

Quantitative Analysis of this compound Potency and Selectivity

This compound has been identified as a highly potent and selective inhibitor of USP9X. The following tables summarize the key quantitative data characterizing its inhibitory activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (in vitro) | 82 nM | Biochemical assay monitoring the cleavage of a Ub-rhodamine substrate. | [1][2][3][4][5] |

| IC50 (cell-based) | 131 nM | Reduction of CEP55 levels in BxPC3 pancreatic cancer cells. | [3][5] |

| Competition with Active Site Probe (Cell Lysates) | ~0.5 µM | Competition with HA-UbC2Br probe in MCF7 breast cancer cell extracts. | [3][5] |

| Competition with Active Site Probe (Intact Cells) | ~5 µM | Competition with HA-UbC2Br probe in intact MCF7 cells. | [3][5] |

Table 1: Potency of this compound against USP9X

| Assay | Result | Details | Reference |

| DUB Panel Screen | IC50 > 25 µM | Tested against a panel of over 20 deubiquitinases. | [3][4][5] |

| Mass Spectrometry Profiling | USP9X uniquely sensitive | Immunoprecipitation of HA-UbC2Br probe-labeled DUBs from cell lysates treated with FT709, followed by mass spectrometry quantification of 23 DUBs. | [5] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Biochemical Inhibition Assay (In Vitro Potency)

The in vitro potency of FT709 against USP9X was determined using a fluorescence-based assay.[2][6]

-

Enzyme and Substrate: Recombinant human USP9X catalytic domain and a ubiquitin-rhodamine substrate were used.

-

Assay Principle: The assay measures the increase in fluorescence that occurs upon the enzymatic cleavage of the rhodamine group from the ubiquitin substrate.

-

Procedure:

-

USP9X enzyme was incubated with varying concentrations of FT709 in an appropriate assay buffer.

-

The reaction was initiated by the addition of the ubiquitin-rhodamine substrate.

-

Fluorescence intensity was measured over time using a plate reader.

-

-

Data Analysis: The initial reaction rates were plotted against the inhibitor concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (CEP55 Reduction)

To confirm target engagement in a cellular context, the effect of FT709 on the levels of a known USP9X substrate, CEP55, was measured.[3][7]

-

Cell Line: BxPC3 pancreatic cancer cells were used.

-

Treatment: Cells were treated with a serial dilution of FT709 for a defined period (e.g., 6 hours).[7]

-

Lysis and Quantification:

-

Cells were lysed, and the total protein concentration was determined.

-

CEP55 protein levels were quantified using a Meso Scale Discovery (MSD) electrochemiluminescence assay.[7]

-

-

Data Analysis: The levels of CEP55 were normalized to total protein and plotted against the FT709 concentration to determine the cellular IC50.

Mass Spectrometry-Based Deubiquitinase Selectivity Profiling

To assess the selectivity of FT709 across the DUBome, a competitive activity-based protein profiling (ABPP) approach was employed.[5][7]

-

Cell Lysate Preparation: Crude extracts from a suitable cell line (e.g., MCF-7) were prepared.[7]

-

Inhibitor Incubation: Aliquots of the cell lysate were incubated with different concentrations of FT709 or a vehicle control (DMSO).[6]

-

Active Site Probe Labeling: A ubiquitin-based active site probe (e.g., HA-UbC2Br) was added to the lysates to covalently label the active DUBs.[6]

-

Immunoprecipitation and Digestion: The probe-labeled DUBs were immunoprecipitated using an anti-HA antibody. The captured proteins were then subjected to in-solution trypsin digestion.[7]

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured DUBs.

-

Data Analysis: The abundance of each identified DUB in the FT709-treated samples was compared to the vehicle control to determine the inhibitor's selectivity.

USP9X Signaling Pathways

USP9X is a critical regulator of numerous cellular processes by deubiquitinating and stabilizing a wide range of protein substrates.[8] The following diagrams illustrate some of the key signaling pathways in which USP9X plays a pivotal role.

Caption: USP9X positively regulates the Hippo tumor suppressor pathway.

Caption: USP9X regulates WNT pathway specification via DVL2 deubiquitination.

Structural Insights into the USP9X Catalytic Domain

While a co-crystal structure with this compound is unavailable, the crystal structure of the human USP9X catalytic domain (PDB ID: 5WCH) provides a foundation for understanding its function and inhibition.[9][10]

The structure was resolved at 2.5 Å and reveals a canonical USP-fold consisting of three subdomains: fingers, palm, and thumb.[9][11][12] A notable feature is an unusual β-hairpin insertion. The catalytic triad (B1167595) residues are aligned in an active conformation, poised for catalysis.[9][11] Structural comparisons and biochemical data suggest the presence of three ubiquitin-binding sites (S1, S1', and S2), which are crucial for the recognition and processing of polyubiquitin (B1169507) chains.[12][13]

The binding of this compound is expected to occur within the catalytic cleft, likely forming interactions with key residues of the active site to prevent the binding and cleavage of the ubiquitin substrate. The high selectivity of this compound suggests that it may exploit unique structural features of the USP9X active site that are not conserved in other deubiquitinases.

Conclusion

This compound is a potent and highly selective inhibitor of USP9X, demonstrating robust activity both in vitro and in cellular contexts. While the precise binding mode of this compound to USP9X awaits elucidation through co-crystallization studies, the available data provides a strong foundation for its use as a chemical probe to investigate the diverse biological roles of USP9X. Further structural and functional studies will be invaluable for the rational design of next-generation USP9X inhibitors with enhanced therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. rcsb.org [rcsb.org]

- 10. 5WCH: Crystal structure of the catalytic domain of human USP9X [ncbi.nlm.nih.gov]

- 11. Crystal structure and activity-based labeling reveal the mechanisms for linkage-specific substrate recognition by deubiquitinase USP9X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the in vitro Potency and Mechanism of Action of (R)-FT709

This technical guide provides an in-depth overview of the in vitro potency, mechanism of action, and experimental protocols related to (R)-FT709, a potent and selective inhibitor of the deubiquitylase Ubiquitin Specific Peptidase 9X (USP9X). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also referred to as FT709, is a small molecule inhibitor targeting USP9X, an enzyme implicated in various cellular processes such as centrosome function, mitotic chromosome alignment, degradation of the epidermal growth factor receptor (EGFR), and circadian rhythms.[1] By inhibiting USP9X, this compound offers a valuable tool for investigating the biological roles of this deubiquitylase and presents a potential therapeutic strategy in relevant disease contexts.

Quantitative Assessment of in vitro Potency

The in vitro potency of FT709 has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Target/Endpoint | System | IC50 Value | Reference |

| Biochemical Assay | USP9X Enzymatic Activity | Purified Enzyme | 82 nM | [2][3][4] |

| Cell-Based Assay | CEP55 Protein Reduction | BxPC3 Pancreatic Cancer Cells | 131 nM | [2][4] |

| Active Site Probe Competition | USP9X Probe Binding | MCF7 Breast Cancer Cell Lysates | ~0.5 µM | [2][4] |

| Active Site Probe Competition | USP9X Probe Binding | Intact MCF7 Breast Cancer Cells | ~5 µM | [2][4] |

Mechanism of Action and Signaling Pathway

FT709 exerts its biological effects through the selective inhibition of USP9X. USP9X is a deubiquitylase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. The inhibition of USP9X by FT709 leads to the accumulation of ubiquitinated substrates and their subsequent degradation. This results in a downstream reduction of key cellular proteins.[2][5]

Known substrates of USP9X that are affected by FT709 treatment include:

-

ZNF598: An E3 ubiquitin ligase involved in ribosomal quality control.[2]

-

CEP55, PCM1, CEP131: Centrosomal proteins crucial for cell division.[2]

-

TTK (Mps1): A mitotic kinase involved in the spindle assembly checkpoint.[2]

The inhibition of USP9X by FT709 disrupts these pathways, leading to impaired ribosomal stalling responses and defects in centrosome function and mitosis.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the in vitro potency of FT709 are outlined below.

This assay quantifies the direct inhibitory effect of FT709 on the enzymatic activity of purified USP9X.

-

Principle: The assay measures the fluorescence increase resulting from the cleavage of a ubiquitin-rhodamine (Ub-rhodamine) substrate by USP9X.[2][3]

-

Procedure:

-

Purified USP9X enzyme is incubated with varying concentrations of FT709.

-

The Ub-rhodamine substrate is added to initiate the enzymatic reaction.

-

The reaction is monitored over time by measuring the increase in fluorescence intensity.

-

The rate of reaction at each inhibitor concentration is calculated.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[4]

-

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value represents the concentration of FT709 required to inhibit 50% of the USP9X enzymatic activity.

This assay measures the potency of FT709 in a cellular context by quantifying the reduction of a known USP9X substrate, CEP55.

-

Principle: A Meso Scale Discovery (MSD) electrochemiluminescence ELISA is used to measure the levels of endogenous CEP55 protein in cell lysates after treatment with FT709.[2][4]

-

Procedure:

-

BxPC3 cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of FT709 (e.g., starting from 20 µM) for a specified duration (e.g., 6 hours).[4]

-

Cells are lysed, and the total protein concentration is determined.

-

Cell lysates are transferred to an MSD plate coated with a CEP55 capture antibody.

-

A detection antibody (e.g., anti-CEP55) and a SULFO-TAG labeled secondary antibody are added.

-

The plate is read on an MSD Sector Imager, and the electrochemiluminescence signal is quantified.[4]

-

-

Data Analysis: The signal is normalized to total protein content. The dose-dependent reduction of CEP55 is plotted to determine the cellular IC50 value.

This assay confirms that FT709 engages with USP9X at its active site within a complex cellular environment.

-

Principle: The assay measures the ability of FT709 to compete with a ubiquitin-based active site probe (e.g., HA-UbC2Br) for binding to USP9X in cell lysates or intact cells.[2][4]

-

Procedure:

-

For Cell Lysates: MCF7 cell lysates are incubated with varying concentrations of FT709 for 30 minutes at 25°C.[2]

-

For Intact Cells: Intact MCF7 cells are incubated with FT709 for 3 hours at 37°C before lysis.[2]

-

The active site probe HA-UbC2Br is added to the lysates and incubated for 5 minutes at 37°C to label active deubiquitylases.[2]

-

The reaction is stopped, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies against USP9X and the HA-tag to visualize the probe-labeled USP9X.

-

-

Data Analysis: The intensity of the probe-labeled USP9X band is quantified. A decrease in band intensity with increasing FT709 concentration indicates successful competition for the active site. The IC50 is the concentration of FT709 that reduces probe binding by 50%.[6]

Selectivity Profile

FT709 has demonstrated high selectivity for USP9X. When tested against a panel of over 20 other deubiquitylases (DUBs) in biochemical assays, FT709 was found to be inactive, with IC50 values greater than 25 µM for all off-targets tested.[2][5] This high selectivity makes it a precise chemical probe for studying USP9X function.

References

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Landscape of (R)-FT709

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-FT709, also known as FT709, has emerged as a potent and highly selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X), a key deubiquitinating enzyme (DUB) implicated in a multitude of cellular processes and disease states. With an in vitro IC50 of 82 nM, its specificity for USP9X has been demonstrated to be significantly greater than for other DUBs, making it a valuable tool for elucidating the specific functions of USP9X.[1][2][3][4] This technical guide delves into the cellular targets of this compound, with a primary focus on delineating the landscape of proteins and pathways affected by its activity. While current evidence strongly points to a high degree of selectivity for USP9X, this document will present the available data on both the direct target and the downstream consequences of its inhibition, providing a comprehensive overview for researchers in drug development and cell biology.

I. This compound: Potency and Selectivity

This compound demonstrates potent inhibition of USP9X in both biochemical and cellular assays. The selectivity of this compound is a critical aspect of its utility as a chemical probe.

Quantitative Data on this compound Potency and Selectivity

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | USP9X | IC50 | 82 nM | [1][2] |

| Cell-Based Assay | BxPC3 pancreatic cancer cells | IC50 (CEP55 reduction) | 131 nM | [1][2] |

| DUB Panel Screen | >20 other DUBs | IC50 | >25 µM | [1][2][4] |

| DUB Competition Assay (in cell extracts) | USP9X (vs. HA-UbC2Br probe) | IC50 | ~0.5 µM | [1][2] |

| DUB Competition Assay (in intact cells) | USP9X (vs. HA-UbC2Br probe) | IC50 | ~5 µM | [1][2] |

II. Cellular Targets and Downstream Effects of USP9X Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of USP9X's deubiquitinating activity. This leads to alterations in the ubiquitination status and subsequent stability of a range of cellular proteins. Quantitative proteomics has been instrumental in identifying these downstream targets.

A. Quantitative Proteomic Analysis of this compound-Treated Cells

A Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative mass spectrometry study was conducted on HCT116 colon cancer cells treated with 10 µM this compound for 24 hours to identify proteins with altered abundance.[1]

Table of Proteins Significantly Decreased Upon this compound Treatment in HCT116 Cells

| Protein Name | Gene Name | Function | Log2 Fold Change | Reference |

| Centrosomal Protein 55 | CEP55 | Centrosome and midbody organization, cytokinesis | Significantly Decreased | [1][4] |

| Centrosomal Protein 131 | CEP131 | Centrosome function | Significantly Decreased | [1] |

| Pericentriolar Material 1 | PCM1 | Centrosome assembly | Significantly Decreased | [1] |

| Dual specificity protein kinase TTK | TTK | Mitotic checkpoint signaling | Significantly Decreased | [1] |

| Zinc finger protein 598 | ZNF598 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [1][4] |

| Makorin Ring Finger Protein 1 | MKRN1 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [4] |

| Makorin Ring Finger Protein 2 | MKRN2 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [1][4] |

B. Signaling Pathways Modulated by this compound

The inhibition of USP9X by this compound leads to the destabilization of its substrates, impacting key cellular signaling pathways.

This compound treatment leads to a reduction in the levels of the E3 ubiquitin ligases ZNF598 and MKRN1/2.[1][4] These proteins are crucial components of the ribosomal quality control (RQC) pathway, which is responsible for resolving stalled ribosomes and degrading aberrant nascent polypeptide chains. By inhibiting USP9X, this compound indirectly impairs the RQC pathway.

Caption: this compound inhibits USP9X, leading to destabilization of ZNF598 and MKRN1/2 and subsequent impairment of ribosomal quality control.

This compound treatment results in decreased levels of several centrosomal proteins, including CEP55, CEP131, and PCM1, as well as the mitotic kinase TTK.[1] USP9X is known to regulate the stability of these proteins, and their downregulation upon this compound treatment suggests an impact on centrosome integrity and mitotic progression.

Caption: this compound-mediated USP9X inhibition destabilizes key centrosomal and mitotic proteins, affecting cell division.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

A. In Vitro Deubiquitinase (DUB) Assay

Objective: To determine the IC50 of this compound against USP9X and other DUBs.

Materials:

-

Recombinant human USP9X and other DUB enzymes

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound compound

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the DUB enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

-

Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based CEP55 Reduction Assay

Objective: To determine the cellular potency of this compound by measuring the reduction of a known USP9X substrate, CEP55.

Materials:

-

BxPC3 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-CEP55, anti-loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment or ELISA-based detection system.

Procedure:

-

Seed BxPC3 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of CEP55 and the loading control by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery ELISA).[1]

-

Quantify the band intensities or signal and normalize the CEP55 levels to the loading control.

-

Plot the normalized CEP55 levels against the this compound concentration and determine the IC50 value.

C. Quantitative Mass Spectrometry (SILAC)

Objective: To identify and quantify changes in the proteome of cells treated with this compound.

Materials:

-

HCT116 cells

-

SILAC-compatible DMEM lacking L-lysine and L-arginine

-

"Light" (12C6, 14N2-Lys; 12C6, 14N4-Arg) and "Heavy" (13C6, 15N2-Lys; 13C6, 15N4-Arg) amino acids

-

Dialyzed fetal bovine serum

-

This compound compound

-

Lysis buffer, digestion enzymes (e.g., trypsin), and mass spectrometry reagents and instrumentation.

Procedure:

-

Culture HCT116 cells for at least six doublings in either "light" or "heavy" SILAC medium for complete incorporation of the labeled amino acids.

-

Treat the "heavy" labeled cells with this compound (e.g., 10 µM for 24 hours) and the "light" labeled cells with DMSO as a control.

-

Harvest and lyse the cells.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify peptides and quantify the "heavy"/"light" ratios using appropriate software (e.g., MaxQuant).

-

Proteins with significantly altered ratios are identified as being affected by this compound treatment.

Caption: Workflow for quantitative proteomic analysis of this compound-treated cells using SILAC.

IV. Conclusion: High Specificity with Defined Downstream Consequences

The available evidence strongly supports the classification of this compound as a highly selective inhibitor of USP9X. Comprehensive DUB panel screening and competitive profiling in cell lysates have not revealed significant off-target deubiquitinase activities. The observed cellular effects of this compound, including the destabilization of proteins involved in ribosomal quality control and centrosome function, are consistent with the known substrate profile of USP9X. Therefore, at present, the "off-target" effects of this compound are best understood as the downstream consequences of potent and specific USP9X inhibition. Future studies employing unbiased target identification methods, such as chemical proteomics with immobilized this compound or cellular thermal shift assays, would be invaluable in definitively mapping any direct, non-USP9X interacting partners. For now, this compound remains an exceptional tool for dissecting the cellular roles of USP9X with a high degree of confidence in its on-target specificity.

References

The Therapeutic Potential of (R)-FT709 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and other tauopathies, represent a significant and growing unmet medical need. A key pathological hallmark of these conditions is the accumulation of misfolded and aggregated proteins, such as tau and α-synuclein, leading to synaptic dysfunction and neuronal death. The ubiquitin-proteasome system (UPS) and autophagy are critical cellular quality control pathways responsible for the clearance of these toxic protein species. Deubiquitinating enzymes (DUBs) are key regulators of these pathways, and their dysregulation has been implicated in the pathogenesis of neurodegeneration.

This technical guide focuses on the therapeutic potential of (R)-FT709, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 9X (USP9X), in the context of neurodegenerative diseases. While direct preclinical studies of this compound in neurodegeneration models are emerging, a strong scientific rationale for its therapeutic application can be constructed from the known functions of its target, USP9X, in the pathobiology of these disorders. This document will provide an in-depth overview of the preclinical data for this compound, the role of USP9X in neurodegeneration, detailed experimental protocols, and a forward-looking perspective on the development of this compound as a novel therapeutic agent.

Introduction to this compound

This compound is a highly potent and selective inhibitor of the deubiquitinating enzyme USP9X.[1][2][3] Its chemical structure is presented below.

This compound Chemical Structure:

-

Systematic Name: (2S)-1-[5-[(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-7-yl)sulfonyl]-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-hydroxy-2-(2-methyl-4-benzoxazolyl)-ethanone

-

Molecular Formula: C₂₃H₂₂N₄O₇S

-

Molecular Weight: 498.5 g/mol

Quantitative Preclinical Data of this compound

The following tables summarize the key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| USP9X IC₅₀ | 82 nM | In vitro biochemical assay (Ub-rhodamine substrate) | [1][2][3] |

| CEP55 Reduction IC₅₀ | 131 nM | BxPC3 pancreatic cancer cells (MSD ELISA assay) | [1][2][3] |

| HA-UbC2Br Competition IC₅₀ (Cell Extracts) | ~0.5 µM | MCF7 breast cancer cell extracts | [1][3] |

| HA-UbC2Br Competition IC₅₀ (Intact Cells) | ~5 µM | Intact MCF7 breast cancer cells | [1][3] |

Table 2: Selectivity of this compound

| DUB Panel | IC₅₀ | Reference |

| >20 DUBs | >25 µM | [1][3] |

The Role of USP9X in Neurodegenerative Diseases

USP9X is a crucial deubiquitinase that regulates the stability and degradation of numerous substrate proteins involved in critical cellular processes.[4][5] Emerging evidence strongly implicates USP9X in the pathophysiology of neurodegenerative diseases, particularly those characterized by the aggregation of tau and α-synuclein.

USP9X and α-Synuclein Pathology in Parkinson's Disease

In the context of Parkinson's disease and other synucleinopathies, USP9X has been identified as a key regulator of α-synuclein fate.[2][6][7] USP9X deubiquitinates monoubiquitinated α-synuclein, a species prone to aggregation.[8][9] This deubiquitination by USP9X directs α-synuclein towards the autophagy-lysosomal pathway for clearance.[2][6][7] Significantly, reduced levels of cytosolic USP9X have been observed in the substantia nigra of Parkinson's disease patients and in the cortices of individuals with Diffuse Lewy Body Disease (DLBD).[2][6] This decrease in USP9X activity may lead to the accumulation of monoubiquitinated α-synuclein, thereby promoting its aggregation and the formation of toxic inclusions.[2][6][8]

USP9X and Tau Pathology in Alzheimer's Disease and Tauopathies

USP9X also plays a significant role in regulating the stability of tau, the primary component of neurofibrillary tangles in Alzheimer's disease and other tauopathies.[10] Studies have demonstrated that knockdown of USP9X can reduce the expression of tau.[11][12] Furthermore, inhibition of USP9X has been shown to promote autophagy and accelerate the degradation of both total and phosphorylated tau.[13][14] A recent study revealed that downregulation of USP9X in the dentate gyrus of the hippocampus in mice leads to Alzheimer's-like cognitive deficits and pathological features, including tau hyperphosphorylation and increased levels of amyloid precursor protein (APP).[15] These findings suggest that inhibiting USP9X could be a viable therapeutic strategy to enhance the clearance of pathological tau.

Signaling Pathways and Experimental Workflows

USP9X-Mediated Regulation of α-Synuclein Degradation

The following diagram illustrates the role of USP9X in determining the degradation pathway of α-synuclein.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. La FAM fatale: USP9X in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of Usp9x Disrupts Cortical Architecture, Hippocampal Development and TGFβ-Mediated Axonogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Synuclein fate is determined by USP9X-regulated monoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]